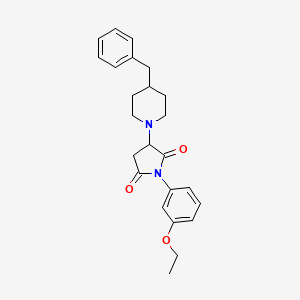![molecular formula C16H23NO B5226469 2-phenyl-1-azaspiro[5.5]undecan-4-ol](/img/structure/B5226469.png)
2-phenyl-1-azaspiro[5.5]undecan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-1-azaspiro[5.5]undecan-4-ol, also known as SA4503, is a chemical compound that belongs to the spirocyclic quinuclidinyl class. It has been identified as a potential therapeutic agent for various neurological disorders, including Parkinson's disease, Huntington's disease, and drug addiction.
Mecanismo De Acción
The exact mechanism of action of 2-phenyl-1-azaspiro[5.5]undecan-4-ol is not fully understood. However, it has been suggested that 2-phenyl-1-azaspiro[5.5]undecan-4-ol acts as a sigma-1 receptor agonist. The sigma-1 receptor is a protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein synthesis. Activation of the sigma-1 receptor has been shown to have neuroprotective effects and to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
2-phenyl-1-azaspiro[5.5]undecan-4-ol has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is a brain region that is involved in motor control. 2-phenyl-1-azaspiro[5.5]undecan-4-ol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenyl-1-azaspiro[5.5]undecan-4-ol has several advantages for lab experiments. It has been shown to be well-tolerated in animal models, with no significant side effects reported. 2-phenyl-1-azaspiro[5.5]undecan-4-ol also exhibits a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. However, 2-phenyl-1-azaspiro[5.5]undecan-4-ol has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to animals. 2-phenyl-1-azaspiro[5.5]undecan-4-ol also has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on 2-phenyl-1-azaspiro[5.5]undecan-4-ol. One area of research is the development of more potent and selective sigma-1 receptor agonists. Another area of research is the investigation of the role of 2-phenyl-1-azaspiro[5.5]undecan-4-ol in other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, research on the pharmacokinetics and pharmacodynamics of 2-phenyl-1-azaspiro[5.5]undecan-4-ol could lead to the development of more effective dosing regimens.
Métodos De Síntesis
2-phenyl-1-azaspiro[5.5]undecan-4-ol can be synthesized through a multi-step process involving the reaction of several chemical intermediates. The first step involves the reaction of 2-phenyl-1,3-dioxolane with sodium hydride to produce 2-phenyl-1,3-dioxolan-4-ol. This intermediate is then reacted with 1,5-dibromopentane to produce 2-phenyl-1-azaspiro[5.5]undecan-4-ol.
Aplicaciones Científicas De Investigación
2-phenyl-1-azaspiro[5.5]undecan-4-ol has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. 2-phenyl-1-azaspiro[5.5]undecan-4-ol has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Propiedades
IUPAC Name |
2-phenyl-1-azaspiro[5.5]undecan-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c18-14-11-15(13-7-3-1-4-8-13)17-16(12-14)9-5-2-6-10-16/h1,3-4,7-8,14-15,17-18H,2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFNFESRQAGJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(CC(N2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226410.png)
![1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5226416.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5226420.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5226433.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226440.png)
![6-amino-3-methyl-1-phenyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5226441.png)
![methyl 5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5226451.png)




![N-(3,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5226488.png)